molecular formula C50H41NO5S B14767866 Fmoc-Cys(Trt)-O-DMP-4-OH

Fmoc-Cys(Trt)-O-DMP-4-OH

Cat. No.: B14767866
M. Wt: 767.9 g/mol
InChI Key: GVUMENJDOHKFRB-XTCXTYGJSA-N
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Description

Fmoc-Cys(Trt)-O-DMP-4-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of cysteine, an amino acid that contains a thiol group, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the trityl (Trt) group at the thiol side chain. This compound is essential for the synthesis of peptides containing cysteine residues, as it helps to prevent unwanted side reactions and degradation during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(Trt)-O-DMP-4-OH typically involves the protection of the cysteine thiol group with the trityl group and the N-terminus with the Fmoc group. The reaction conditions often include the use of trifluoroacetic acid (TFA) for the removal of the trityl group and piperidine for the removal of the Fmoc group . The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for efficient and high-throughput production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Cys(Trt)-O-DMP-4-OH involves the protection of the cysteine thiol group and the N-terminus during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amine group for further reactions. The trityl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation or other reactions . This protection strategy prevents unwanted side reactions and degradation, ensuring the successful synthesis of the desired peptide .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H41NO5S

Molecular Weight

767.9 g/mol

IUPAC Name

[(4-hydroxyphenyl)-phenylmethyl] (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate

InChI

InChI=1S/C50H41NO5S/c52-40-31-29-36(30-32-40)47(35-17-5-1-6-18-35)56-48(53)46(51-49(54)55-33-45-43-27-15-13-25-41(43)42-26-14-16-28-44(42)45)34-57-50(37-19-7-2-8-20-37,38-21-9-3-10-22-38)39-23-11-4-12-24-39/h1-32,45-47,52H,33-34H2,(H,51,54)/t46-,47?/m0/s1

InChI Key

GVUMENJDOHKFRB-XTCXTYGJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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